9-(Trifluoromethyl)anthracene
Overview
Description
9-(Trifluoromethyl)anthracene is an organic compound that belongs to the anthracene family, characterized by the presence of a trifluoromethyl group at the 9th position of the anthracene ring. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .
Preparation Methods
The synthesis of 9-(Trifluoromethyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. One common method includes reacting 9-bromo-10-phenylanthracene with 4-(trifluoromethyl)phenyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ . The reaction conditions usually involve a base, like potassium carbonate, and a solvent, such as toluene, under an inert atmosphere . This method provides a high yield of the desired product.
Chemical Reactions Analysis
9-(Trifluoromethyl)anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(Trifluoromethyl)anthracene has several scientific research applications:
Mechanism of Action
The mechanism by which 9-(Trifluoromethyl)anthracene exerts its effects is primarily through its photophysical properties. When exposed to light, it can absorb photons and transition to an excited state. This excited state can then transfer energy to other molecules or emit light as it returns to the ground state . The molecular targets and pathways involved depend on the specific application, such as energy transfer in OLEDs or fluorescence in biological imaging .
Comparison with Similar Compounds
9-(Trifluoromethyl)anthracene can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
9-Phenylanthracene: Another derivative with unique fluorescence properties.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which significantly affects its electronic properties and enhances its stability and fluorescence .
Biological Activity
9-(Trifluoromethyl)anthracene is an organic compound belonging to the anthracene family, distinguished by a trifluoromethyl group at the 9th position of the anthracene ring. This modification imparts unique photophysical properties, making it a subject of interest in various biological applications, including imaging and therapeutic strategies.
The trifluoromethyl substitution enhances the compound's stability and fluorescence, which are critical for its utility in biological systems. The synthesis of this compound typically involves methods such as palladium-catalyzed cross-coupling reactions and Friedel-Crafts acylation. These processes allow for precise control over the compound's structural attributes, which is essential for optimizing its biological activity.
Biological Applications
Research indicates that this compound has potential applications in:
- Biological Imaging : Its strong fluorescence makes it suitable for use as a fluorescent probe in biochemical assays and imaging techniques.
- Photodynamic Therapy (PDT) : Studies are exploring its role in PDT, where its photophysical characteristics can be harnessed to target and destroy cancer cells through localized light activation .
Photophysical Characteristics
The compound exhibits significant photophysical properties that facilitate energy transfer processes. It acts as an annihilator in triplet–triplet annihilation upconversion systems, enhancing energy transfer efficiency. This property is particularly relevant for developing advanced optoelectronic devices and improving photodynamic therapy efficacy .
Case Studies
- Fluorescent Probes : In a study focusing on the use of this compound as a fluorescent probe, researchers demonstrated its effectiveness in detecting specific biomolecules due to its high quantum yield and stability under physiological conditions. The compound was able to selectively bind to target proteins, allowing for real-time imaging of cellular processes.
- Anticancer Activity : Another investigation evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. Notably, it showed enhanced activity against androgen-independent prostate cancer cells compared to other anthracene derivatives .
Comparative Analysis with Other Anthracene Derivatives
To understand the unique properties of this compound, it is beneficial to compare it with other anthracene derivatives:
Compound | Fluorescence Efficiency | Anticancer Activity | Photodynamic Potential |
---|---|---|---|
This compound | High | Significant | Promising |
9,10-Diphenylanthracene | Moderate | Moderate | Limited |
9,10-Dimethylanthracene | High | Low | Limited |
This table illustrates that this compound stands out due to its superior fluorescence efficiency and anticancer activity compared to other derivatives.
Properties
IUPAC Name |
9-(trifluoromethyl)anthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3/c16-15(17,18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPWQJEUXDWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.